molecular formula C8H10O3 B141022 3,5-Dimethoxyphenol CAS No. 500-99-2

3,5-Dimethoxyphenol

Cat. No. B141022
CAS RN: 500-99-2
M. Wt: 154.16 g/mol
InChI Key: XQDNFAMOIPNVES-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenol is a chemical compound that is a derivative of phenol with two methoxy groups at the 3rd and 5th positions. It is related to other dimethoxyphenols and has been studied for various applications, including its role as a synthetic intermediate and its potential in materials science.

Synthesis Analysis

The synthesis of compounds related to 3,5-dimethoxyphenol has been explored in several studies. For instance, the synthesis of chiral auxiliary-bearing isocyanides, which are strongly fluorescent oxazoles, involves the use of 3,4-dimethoxybenzoyl chloride, a related compound . Another study describes the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate through photoirradiation, showcasing a method to create a compound with a planar cyclobutane ring . Additionally, novel 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and characterized, indicating the versatility of dimethoxyphenol derivatives in creating complex molecules with potential antimicrobial activities .

Molecular Structure Analysis

The molecular structure of dimethoxyphenol derivatives has been elucidated using various techniques. X-ray crystallography has been employed to determine the structure of fluorescent oxazoles derived from 3,4-dimethoxyphenol . Similarly, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was determined, revealing a slightly distorted square-planar arrangement of the cyclobutane ring . The molecular structure and stability of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were also studied using density functional theory (DFT) and natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of dimethoxyphenol derivatives has been investigated, particularly in the context of thermal reactions. Thermolysis of various dimethoxyphenols, including 3,5-dimethoxyphenol, has been studied, revealing insights into the cleavage of alkyl C–O bonds and the formation of ring-methylated products . The synthesis of (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol demonstrates the potential for allylation reactions involving dimethoxyphenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethoxyphenol derivatives have been characterized in several studies. For example, the Schiff base compound 2-[(4-Fluorophenylimino)methyl]-3,5-dimethoxyphenol was synthesized and its properties were analyzed using spectroscopic methods and quantum chemical calculations, revealing information about its electronic structure and solvent interactions . The crystal structure and Hirshfeld surface analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided insights into the hydrogen bonding and van der Waals interactions that stabilize the crystal structure .

Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

3,5-Dimethoxyphenol has been studied for its potential as an antioxidant compound. It's modified using enzymatic oxidation to produce compounds with higher antioxidant capacity, like symmetrical CC linked tetramethoxy biphenyl diol, demonstrating significant potential for bioactive applications (Adelakun et al., 2012).

Synthesis of Dimethoxycoumarin

The compound is used in the synthesis of limettin (5,7-dimethoxycoumarin), a process that involves methylation and Pechmann reaction. The study of methylation and cyclization in this synthesis has achieved significant yields, indicating its utility in chemical production (Y. Zhi-wen, 2013).

Thermolysis Research

Research on thermolysis of dimethoxyphenols, including 3,5-dimethoxyphenol, reveals insights into their reactivity and potential applications in understanding the behavior of lignins under various temperatures (Masuku, 1991).

Synthesis of Phloroglucinol Monoaryl Ethers

3,5-Dimethoxyphenol is instrumental in the synthesis of phloroglucinol monoaryl ethers, with potential applications in medicinal chemistry (Sherwood, Pond, & Trudell, 2012).

In Solid-Phase Synthesis

The compound is a key intermediate in the preparation of acid-labile linkers and resins for solid-phase synthesis, demonstrating its critical role in facilitating the synthesis of peptides and non-peptides (Jin et al., 2001).

Catalysis and Product Characterization in Organic Solutions

3,5-Dimethoxyphenol serves as a substrate in various catalytic processes, showing its versatility in chemical reactions and potential for product development (Wan, Du, & Miyakoshi, 2008).

Understanding Antioxidant Mechanisms

The compound's role in understanding the antioxidant mechanisms of various phenolic compounds is significant, as evidenced by gas-phase acidity studies (Madeira et al., 2011).

Applications in Pharmacology

It has implications in pharmacology, for instance, in the synthesis of molecules for the removal of cyanide from human blood serum and cytochrome c oxidase (Kaur, Singh, Mithu, & Singh, 2014).

Environmental Studies

3,5-Dimethoxyphenol is used in environmental studies, such as probing the photochemical reactivity of freshwaters (Canonica & Freiburghaus, 2001).

Safety And Hazards

3,5-Dimethoxyphenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDNFAMOIPNVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075426
Record name Phenol, 3,5-dimethoxy-
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Dimethoxyphenol

CAS RN

500-99-2
Record name 3,5-Dimethoxyphenol
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Record name Phloroglucinol dimethyl ether
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Record name 3,5-Dimethoxyphenol
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Record name Phenol, 3,5-dimethoxy-
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Record name 3,5-dimethoxyphenol
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Record name 3,5-DIMETHOXYPHENOL
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Record name 3,5-Dimethoxyphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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